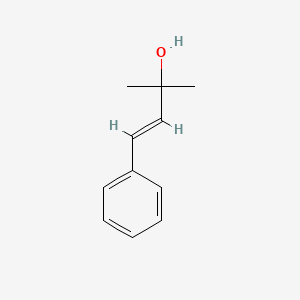![molecular formula C15H11Cl2N3S2 B11944437 1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11944437.png)
1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone typically involves the reaction of 1-(3,4-dichlorophenyl)ethanone with 4-(2-thienyl)-1,3-thiazol-2-ylhydrazine under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone involves its interaction with various molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone can be compared with other similar compounds such as:
1-(3,4-Dichlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone: This compound has a similar structure but with a different substituent on the thiazole ring.
1-(3,4-Dichlorophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-YL]hydrazone: This variant has a methyl group instead of a thienyl group.
1-(3,4-Dichlorophenyl)ethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-YL]hydrazone: This compound features a methoxy group, which can alter its chemical properties and biological activities.
These comparisons highlight the uniqueness of this compound, particularly in terms of its potential biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H11Cl2N3S2 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4-thiophen-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H11Cl2N3S2/c1-9(10-4-5-11(16)12(17)7-10)19-20-15-18-13(8-22-15)14-3-2-6-21-14/h2-8H,1H3,(H,18,20)/b19-9+ |
InChI Key |
PRRPTDFQUDBTEA-DJKKODMXSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=CS1)C2=CC=CS2)/C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=CS2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;4-[(1S,2S,3aR,8bR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11944356.png)
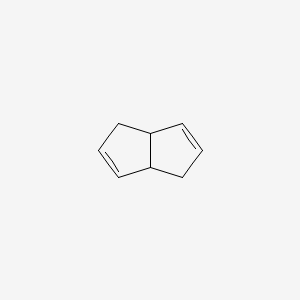
![N'~1~,N'~6~-bis[(E)-(3-nitrophenyl)methylidene]hexanedihydrazide](/img/structure/B11944381.png)
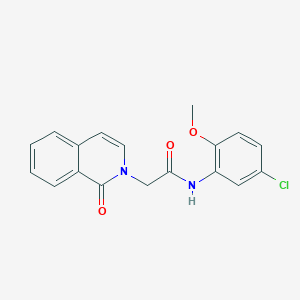
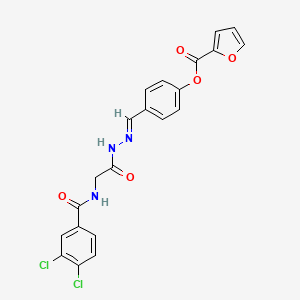

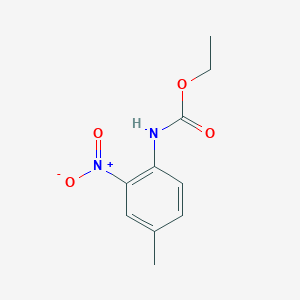
![N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide](/img/structure/B11944408.png)


![2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)

![Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione](/img/structure/B11944466.png)
